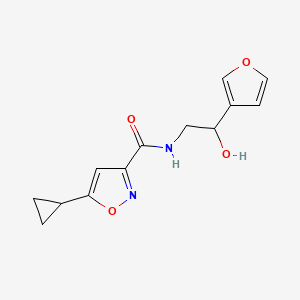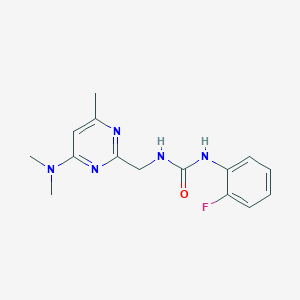![molecular formula C12H16ClF3N2O B2894397 2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049778-76-8](/img/structure/B2894397.png)
2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride, has a CAS Number of 1049778-76-8 . It has a molecular weight of 296.72 and its molecular formula is C12H16ClF3N2O .
Synthesis Analysis
The synthesis of similar compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, which this compound may be classified as, are considered important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.72 and a molecular formula of C12H16ClF3N2O . Unfortunately, specific details such as density, boiling point, and melting point were not available .Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as the one , have been studied for their anti-fibrotic activities. These compounds have been designed, synthesized, and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising results, presenting better anti-fibrotic activities than existing drugs like Pirfenidone . They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Anticancer Properties
Derivatives containing the pyrimidine structure have been explored for their anticancer properties. For instance, certain compounds have been synthesized to act as kinase inhibitors, a crucial target in cancer therapy. These compounds have shown promising results in preclinical studies, suggesting potential applications in cancer treatment .
Ophthalmic Applications
The trifluoromethyl group, as part of the compound’s structure, has been utilized in the development of drugs like Travoprost, which is a prostaglandin F receptor agonist authorized for the treatment of glaucoma . This indicates that derivatives of the compound could have applications in ophthalmology, particularly in the treatment of eye conditions like glaucoma.
Agrochemical Applications
Trifluoromethylpyridines, which share structural similarities with the compound , are key structural motifs in active agrochemical ingredients. They have been used in the protection of crops from pests, with more than 20 new trifluoromethyl-containing agrochemicals acquiring ISO common names . This suggests potential applications in developing new agrochemicals for crop protection.
Pharmaceutical Intermediates
The unique physicochemical properties of the trifluoromethyl group make it a valuable component in pharmaceuticals. Several pharmaceutical products containing this moiety have been granted market approval, and many candidates are undergoing clinical trials . This highlights the compound’s potential as an intermediate in pharmaceutical synthesis.
Veterinary Medicine
Similar to its use in human pharmaceuticals, the trifluoromethyl group has found applications in veterinary medicine. Two veterinary products containing this group have been approved, indicating the compound’s potential in developing treatments for animals .
Fluorinated Organic Chemicals Research
The development of fluorinated organic chemicals is a growing research area due to the effects of fluorine on the biological activities and physical properties of compounds. The compound could be used in research to develop novel fluorinated compounds with unique properties .
Synthetic Chemistry
The compound’s structure allows for various synthetic modifications, making it a valuable building block in synthetic chemistry. It can be used to introduce trifluoromethyl groups into other molecules, which is a common practice in the synthesis of more complex compounds with desired biological activities .
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the available resources, it’s worth noting that compounds with similar structures have been used in the synthesis of biologically active novel heterocyclic moieties . This suggests potential applications in the development of new chemotherapeutic agents .
properties
IUPAC Name |
2-(propan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c1-8(2)16-7-11(18)17-10-6-4-3-5-9(10)12(13,14)15;/h3-6,8,16H,7H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQYJFUTQKPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,1,7-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894315.png)


![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)


![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine;hydrochloride](/img/structure/B2894332.png)
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2894334.png)
![2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2894335.png)
![8,10-dimethyl-N-(2-phenylethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2894336.png)
